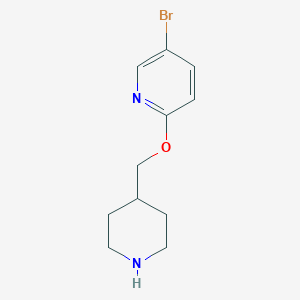
5-Bromo-2-(piperidin-4-ylmethoxy)pyridine
Vue d'ensemble
Description
5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C13H16BrN2O
Molecular Weight: 296.18 g/mol
The compound features a bromine atom substituted at the 5-position of a pyridine ring, with a piperidine-derived methoxy group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, similar to other piperidine derivatives that have shown effectiveness against cancer cell lines .
- Antimicrobial Effects: The presence of the pyridine and piperidine moieties enhances its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
Several studies have reported on the anticancer potential of compounds related to this compound. Notably:
- In vitro Studies: Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancers. For instance, compounds with similar structures have shown IC50 values ranging from 0.62 µM to 18.3 µM in inhibiting cancer cell growth .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Broad Spectrum Activity: It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics amid rising resistance .
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
Case Studies
- Anticancer Efficacy Study: A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against multiple cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast and liver cancer cells .
- Antimicrobial Testing: Another study assessed the antimicrobial activity of several pyridine derivatives, highlighting that the presence of methoxy and bromine groups enhanced their efficacy against standard microbial strains. The results suggested that modifications to the piperidine structure could optimize antibacterial properties .
Propriétés
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZMALBPKHBTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















